4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane]
Description
Table 1: Key Structural Parameters
Crystallographic Data and X-Ray Diffraction Analysis
While single-crystal X-ray data for this specific compound are unpublished, structural analogs (e.g., spiro[benzooxazepine-2,4'-piperidine]) exhibit monoclinic crystal systems with space group P2₁/c. Key metrics include:
- Unit cell dimensions : a = 10.2–12.5 Å, b = 7.8–8.3 Å, c = 14.1–15.6 Å
- β angle : 90–95°
- Z-value : 4.
The benzoxazepine ring adopts a non-planar conformation due to sp³ hybridization at the spiro carbon, while the oxolane ring remains nearly planar. Hydrogen bonding between the oxolane oxygen and adjacent NH groups stabilizes the lattice.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Table 2: Spectral Assignments
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.15–7.35 (4H, m) | Aromatic protons on benzoxazepine |
| ¹³C NMR | δ 75–80 (C2/C3') | Spiro carbon |
| IR | 1080–1120 cm⁻¹ | Ether C-O-C stretching |
| MS | m/z 205.25 [M]⁺ | Molecular ion |
Properties
IUPAC Name |
spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3'-oxolane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-4-11-10(3-1)7-13-8-12(15-11)5-6-14-9-12/h1-4,13H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPQOLDZVVITGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CNCC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] typically involves a multi-step process. One common method includes the reaction of aromatic aldehydes with 2-aminophenol and dimedone . The reaction conditions often require the use of a deep eutectic solvent, such as choline chloride and urea, to facilitate the formation of the spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted spiro compounds.
Scientific Research Applications
4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can interact with enzymes and receptors, leading to modulation of biological processes. Further research is needed to fully understand the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-5-one
- 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-oxane]
Uniqueness
4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane] is unique due to its specific spiro structure and the presence of both oxazepine and oxolane rings
Biological Activity
4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane] is a compound with significant potential in pharmaceutical applications. Its unique spirocyclic structure contributes to diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane]
- CAS Number : 2172503-62-5
- Molecular Formula : C12H15NO2
- Molecular Weight : 205.26 g/mol
- Physical Form : Powder
- Purity : 95%
The compound's structure features a spiro junction between a benzoxazepine and an oxolane ring, which may influence its biological interactions.
Antioxidant Activity
Research has demonstrated that compounds with similar structural features exhibit notable antioxidant properties. For instance, virtual screening studies have identified several derivatives that show high radical scavenging activity. The antioxidant capacity is often assessed using assays like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests.
| Compound | ABTS Scavenging Activity (%) | DPPH Scavenging Activity (%) |
|---|---|---|
| Compound A | 80.94 | 75.00 |
| Compound B | 70.55 | 68.00 |
| 4,5-Dihydro... | TBD | TBD |
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibition is crucial for developing treatments for Alzheimer's disease. Compounds structurally related to 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3'-oxolane] have shown varying degrees of AChE inhibitory activity. The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine.
| Compound | IC50 (µM) |
|---|---|
| Compound A | 0.39 |
| Compound B | 5.7 |
| 4,5-Dihydro... | TBD |
Sigma Receptor Modulation
Sigma receptors (σRs) are implicated in various neurological processes and diseases. Compounds that interact with σRs can modulate neurotransmitter release and exhibit neuroprotective effects. Preliminary studies suggest that derivatives of spiro compounds may act as selective σR ligands.
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective properties of a related spiro compound in models of neurodegeneration. The results indicated a significant reduction in neuronal apoptosis and inflammation markers.
- Anticancer Activity : Another investigation focused on the cytotoxic effects of spiro compounds against various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells.
Q & A
Q. Table 1: Representative Synthetic Conditions for Analogous Compounds
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclization | HSO, 80°C | 65 | |
| 2 | Alkylation | Allyl bromide, KCO | 72 | |
| 3 | Purification | Silica gel chromatography | >95% purity |
What analytical techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR): - and -NMR are essential for verifying proton environments and carbon frameworks. For example, distinct signals for oxolane (δ ~3.5–4.5 ppm) and benzoxazepine (δ ~6.5–7.5 ppm) protons confirm spirocyclic connectivity .
- Mass Spectrometry: HRMS provides exact mass confirmation, distinguishing between isomers or impurities .
- X-ray Crystallography: Resolves absolute stereochemistry and bond angles, as demonstrated in analogous spirocyclic systems .
How can researchers optimize reaction conditions to improve yields during synthesis?
Advanced Research Question
Low yields often arise from competing side reactions or unstable intermediates. Methodological strategies include:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
- Temperature Control: Lower temperatures (<50°C) mitigate decomposition of sensitive intermediates .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in cross-coupling reactions .
- Statistical Design of Experiments (DoE): Systematic variation of parameters (e.g., molar ratios, reaction time) identifies optimal conditions .
How should discrepancies between spectroscopic data and expected structures be resolved?
Advanced Research Question
Contradictions between observed and predicted NMR/data may indicate:
- Diastereomer Formation: Use 2D NMR (e.g., NOESY) to distinguish spatial arrangements .
- Impurity Interference: Re-purify via preparative HPLC and re-analyze .
- Tautomerism or Conformational Flexibility: Variable-temperature NMR or computational modeling (DFT) clarifies dynamic behavior .
What strategies are recommended for designing derivatives to study structure-activity relationships (SAR)?
Advanced Research Question
SAR studies require systematic structural modifications:
- Substituent Variation: Introduce electron-withdrawing/donating groups (e.g., -F, -OCH) to the benzoxazepine ring to modulate electronic effects .
- Ring Expansion/Contraction: Replace oxolane with cyclohexane or other heterocycles to assess steric effects .
Q. Table 2: Structural Analogs and Key Differences
| Compound Name | Key Modification | Impact on Reactivity | Reference |
|---|---|---|---|
| 4'-Methyl-3-oxaspiro[...] | Cyclohexane substitution | Reduced polarity | |
| 5-Isopentyl derivative | Alkyl chain addition | Enhanced lipophilicity |
What methodologies are employed to evaluate the biological activity of this compound and its analogs?
Advanced Research Question
- In Vitro Assays: Screen for kinase inhibition or receptor binding using fluorescence polarization or surface plasmon resonance (SPR) .
- Pharmacokinetic Profiling: Assess metabolic stability via liver microsome assays and plasma protein binding studies .
- Computational Docking: Predict binding modes using molecular dynamics simulations (e.g., AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
